5-Azido-3,4-dimethylhex-3-en-1-yne
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Overview
Description
5-Azido-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of an azido group (-N₃) attached to a hex-3-en-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-3,4-dimethylhex-3-en-1-yne typically involves the introduction of the azido group into a pre-formed hex-3-en-1-yne structure. One common method is the diazo transfer reaction, where a diazo compound is reacted with an azide source under mild conditions. This reaction can be facilitated by using a catalyst such as copper(I) or a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo transfer reactions using automated flow reactors to ensure consistent quality and yield. The use of stable and safe diazo transfer reagents, such as 2-azido-1,3-dimethylimidazolinium chloride, is preferred to minimize the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-Azido-3,4-dimethylhex-3-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts with alkyne-containing compounds.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition reactions produce triazole derivatives.
Scientific Research Applications
5-Azido-3,4-dimethylhex-3-en-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azido-3,4-dimethylhex-3-en-1-yne involves its reactivity with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in materials science.
Azidomethyl-biphenyl-tetrazole: Used in the synthesis of sartan drugs.
Uniqueness
5-Azido-3,4-dimethylhex-3-en-1-yne is unique due to its specific structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
64803-98-1 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-azido-3,4-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H11N3/c1-5-6(2)7(3)8(4)10-11-9/h1,8H,2-4H3 |
InChI Key |
DGAZIEUYVIBTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C#C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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